molecular formula C17H14N2O6S B14490223 5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid CAS No. 65116-58-7

5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid

Cat. No.: B14490223
CAS No.: 65116-58-7
M. Wt: 374.4 g/mol
InChI Key: KVFFUBAIUAEERU-UHFFFAOYSA-N
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Description

5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with an aminosulfonyl group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzoic acid core: Starting with a substituted benzene, various functional groups can be introduced through electrophilic aromatic substitution.

    Introduction of the aminosulfonyl group: This can be achieved through sulfonation followed by amination.

    Formation of the pyrrolidinyl group: This step might involve the cyclization of an appropriate precursor to form the pyrrolidinyl ring, followed by its attachment to the benzoic acid core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminosulfonyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinyl ring.

    Substitution: Various substitution reactions could occur, especially on the aromatic ring and the aminosulfonyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with similar aminosulfonyl groups.

    Pyrrolidinones: Compounds with similar pyrrolidinyl rings.

    Benzoic acids: Compounds with similar benzoic acid cores.

Uniqueness

What sets 5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid apart is the combination of these functional groups in a single molecule, which could confer unique chemical and biological properties.

Properties

CAS No.

65116-58-7

Molecular Formula

C17H14N2O6S

Molecular Weight

374.4 g/mol

IUPAC Name

2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-5-sulfamoylbenzoic acid

InChI

InChI=1S/C17H14N2O6S/c18-26(24,25)11-6-7-14(13(8-11)17(22)23)19-15(20)9-12(16(19)21)10-4-2-1-3-5-10/h1-8,12H,9H2,(H,22,23)(H2,18,24,25)

InChI Key

KVFFUBAIUAEERU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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